molecular formula C13H13NO B12668038 Benzenemethanamine, N-hydroxy-N-phenyl- CAS No. 3376-40-7

Benzenemethanamine, N-hydroxy-N-phenyl-

Cat. No.: B12668038
CAS No.: 3376-40-7
M. Wt: 199.25 g/mol
InChI Key: XSKVWWRICSVZOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-hydroxy-N-phenyl- typically involves the reaction of benzylamine with benzaldehyde in the presence of a reducing agent. One common method is the reduction of the resulting imine intermediate using sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production of Benzenemethanamine, N-hydroxy-N-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is often enhanced through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-hydroxy-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanamine, N-hydroxy-N-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential role in biological systems as a precursor to bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-hydroxy-N-phenyl- involves its interaction with various molecular targets. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-phenyl-: Similar structure but lacks the hydroxylamine group.

    Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: Contains an additional phenylmethyl group.

Uniqueness

Benzenemethanamine, N-hydroxy-N-phenyl- is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

3376-40-7

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N-benzyl-N-phenylhydroxylamine

InChI

InChI=1S/C13H13NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,15H,11H2

InChI Key

XSKVWWRICSVZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)O

Origin of Product

United States

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